![molecular formula C15H13N3S B1596806 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 63314-58-9](/img/structure/B1596806.png)
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic organic compound that belongs to the family of triazole derivatives. MPTT has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Molecular-Level Understanding and Corrosion Inhibition
One significant application involves the study of molecular structures related to corrosion inhibition. Research conducted by Gece and Bilgiç (2012) explored compounds containing the methylthiophenyl moiety, particularly focusing on their ability to inhibit corrosion of zinc in acidic media. The study utilized density functional theory calculations to analyze the inhibition mechanisms, finding that specific structural and electronic characteristics contribute to their high efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).
Electrochemical Behavior and Corrosion Protection
Further research into the electrochemical properties of triazoles, including studies by Fotouhi et al. (2002), has demonstrated their application in corrosion protection. The electrooxidation behavior of similar compounds was examined, showing that these molecules undergo specific redox reactions conducive to forming protective layers on metal surfaces, thereby inhibiting corrosion (Fotouhi, Hajilari, & Heravi, 2002).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazole derivatives have been extensively studied. For instance, Bayrak et al. (2009) synthesized new triazoles and evaluated their antimicrobial activities, discovering compounds with significant effectiveness against various bacterial strains. This research underscores the role of triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Catalytic and Chemical Synthesis Applications
Research by Saleem et al. (2013) on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands illustrates the utility of triazole derivatives in catalysis. These complexes have been explored for their efficacy in alcohol oxidation and transfer hydrogenation processes, showcasing the versatility of triazole compounds in facilitating various chemical transformations (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Analysis of Intermolecular Interactions
The study of intermolecular interactions in triazole derivatives, as conducted by Panini et al. (2014), offers insights into the molecular assembly and stabilization mechanisms in crystalline structures. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties, further extending the applicability of triazole derivatives in materials science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Mechanism of Action
Target of Action
The primary targets of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is structurally related to the thiazole class of compounds, which have been found to interact with a wide range of biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other thiazole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, pain sensation, and microbial growth
Pharmacokinetics
Thiazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The bioavailability of this compound would be influenced by these factors.
Result of Action
Based on the known effects of thiazole derivatives, it is likely that this compound could have anti-inflammatory, analgesic, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For example, thiazole derivatives are generally stable under normal physiological conditions, but may be degraded under acidic or alkaline conditions .
properties
IUPAC Name |
4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHKRHWQRBASFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366052 | |
Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63314-58-9 | |
Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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